3,7-Dimethyloctan-1-amine

説明

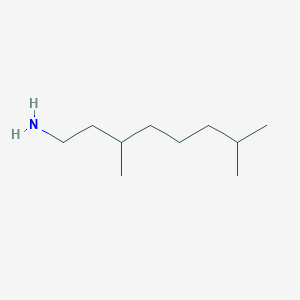

3,7-Dimethyloctan-1-amine, also known as 3,7-Dimethyl Octyl Amine or 1-amino-3,7-dimethyloctane, is a chemical compound with the molecular formula C10H23N . It has a molecular weight of 157.30 .

Molecular Structure Analysis

The InChI code for 3,7-Dimethyloctan-1-amine is 1S/C10H23N/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8,11H2,1-3H3 . This indicates that the molecule consists of a chain of 10 carbon atoms, with two methyl groups attached to the 3rd and 7th carbon atoms, and an amine group attached to the 1st carbon atom .Physical And Chemical Properties Analysis

3,7-Dimethyloctan-1-amine has a boiling point of 60-61 ℃ at 5 mmHg . Other physical and chemical properties such as density and refractive index are not detailed in the available resources.科学的研究の応用

Exploration of Experimental and Theoretical Properties

The compound 3,7-Dimethyloctan-1-amine, as part of the broader family of amines, has been explored for its experimental and theoretical properties. In a study by Fatima et al. (2021), they examined similar compounds using various spectroscopies and theoretical methods, highlighting the importance of these compounds in the synthesis of nitrogen-containing compounds and in molecular interaction studies (Fatima et al., 2021).

Catalytic Amination of Biomass-Based Alcohols

Amines, including derivatives like 3,7-Dimethyloctan-1-amine, are key intermediates in the chemical industry with applications in agrochemicals, pharmaceuticals, and other sectors. Pera‐Titus and Shi (2014) discussed various processes for amine synthesis, including direct alcohol amination, which is relevant to the synthesis of compounds like 3,7-Dimethyloctan-1-amine (Pera‐Titus & Shi, 2014).

Atmospheric Chemistry

In atmospheric chemistry, amines, such as 3,7-Dimethyloctan-1-amine, might play a role in sulfuric acid-water nucleation processes. Kurtén et al. (2008) studied the formation thermodynamics of amine complexes in the atmosphere, suggesting that amines might significantly assist the growth of neutral and ionic clusters, impacting atmospheric processes (Kurtén et al., 2008).

Synthesis of Amides

Amines like 3,7-Dimethyloctan-1-amine are also essential in the synthesis of amides. Lanigan et al. (2013) described a process using B(OCH2CF3)3 for the direct amidation of carboxylic acids with amines, illustrating the significance of amines in organic synthesis (Lanigan et al., 2013).

Detection of Amine-Containing Gases

In environmental monitoring, amines can be detected using specific probes. Nguyen et al. (2019) developed a colorimetric paper-based probe for detecting amine compounds in gaseous states, demonstrating an application in monitoring environmental pollutants (Nguyen et al., 2019).

Safety And Hazards

While specific safety and hazard information for 3,7-Dimethyloctan-1-amine is not detailed in the available resources, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

特性

IUPAC Name |

3,7-dimethyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKSYRUVTABEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542135 | |

| Record name | 3,7-Dimethyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyloctan-1-amine | |

CAS RN |

13887-74-6 | |

| Record name | 3,7-Dimethyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)

![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)